molecular formula C18H13FN2 B5652617 1-[(4-Fluorophenyl)methyl]perimidine

1-[(4-Fluorophenyl)methyl]perimidine

Cat. No.: B5652617
M. Wt: 276.3 g/mol
InChI Key: HKQMAJNJVGOURA-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]perimidine is a nitrogen-containing heterocyclic compound derived from perimidine, a bicyclic aromatic system with fused pyrimidine and benzene rings. The substitution of a 4-fluorobenzyl group at the 1-position of the perimidine core introduces unique electronic and steric properties.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]perimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2/c19-15-9-7-13(8-10-15)11-21-12-20-16-5-1-3-14-4-2-6-17(21)18(14)16/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQMAJNJVGOURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=CN(C3=CC=C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326967
Record name 1-[(4-fluorophenyl)methyl]perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID22415602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

385418-43-9
Record name 1-[(4-fluorophenyl)methyl]perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]perimidine typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with 4-fluorobenzyl chloride. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile . The reaction mechanism involves the nucleophilic attack of the amine group on the carbon atom of the benzyl chloride, followed by cyclization to form the perimidine ring.

Industrial production methods for this compound may involve the use of microwave irradiation or ultrasound to enhance reaction rates and yields. Catalysts such as ionic liquids, acids, or metal catalysts can also be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Alkylation Reactions

Alkylation represents a fundamental reaction pathway for modifying the nitrogen atoms in the perimidine core.

Example Reaction
1-[(4-Fluorophenyl)methyl]perimidine undergoes methylation using iodomethane (CH₃I) in dimethylformamide (DMF) under reflux conditions (373 K for 10 hours). This results in the formation of 1,3-dimethyl-1-[(4-fluorophenyl)methyl]perimidinium iodide as a yellow precipitate with a 65% yield .

Reaction Parameter Details
ReagentIodomethane
SolventDMF
Temperature373 K
Time10 hours
Yield65%

The product is characterized by ¹H NMR and ¹³C NMR , confirming methyl group incorporation at the N1 position.

Reduction Reactions

Reductive modification of the perimidine scaffold enables access to dihydro derivatives.

Example Reaction
Treatment of 1,3-dimethyl-1-[(4-fluorophenyl)methyl]perimidinium iodide with sodium borohydride (NaBH₄) in methanol under nitrogen atmosphere produces 1,3-dimethyl-1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-perimidine . This reduction step achieves a 65% yield after recrystallization from ethanol .

Reaction Parameter Details
ReagentSodium borohydride
SolventMethanol
ConditionsRoom temperature, N₂
Time30 minutes
Yield65%

The product exhibits a melting point of 491.3 K and is verified via X-ray crystallography and FTIR spectroscopy .

Functionalization via Condensation

The perimidine core participates in condensation reactions with aldehydes, expanding its structural diversity.

Example Reaction
Reaction with 4-bromobenzaldehyde in ethanol under reflux forms 2-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]perimidine , a precursor for further derivatization. This step proceeds via nucleophilic addition-elimination with an 80% yield .

Reaction Parameter Details
Reagent4-Bromobenzaldehyde
SolventEthanol
TemperatureReflux
CatalystSodium pyrosulfite
Yield80%

Spectroscopic Characterization

Post-reaction analysis employs advanced techniques to confirm structural integrity:

Key Methods

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks .

  • FTIR/FT-Raman : Identifies functional groups (e.g., C–F stretch at 1220 cm⁻¹, aromatic C–H bending) .

  • X-ray Diffraction : Resolves crystal packing and bond angles .

Mechanistic Insights

  • Alkylation : Proceeds via SN2 mechanism at the nucleophilic nitrogen sites .

  • Reduction : Involves hydride transfer to the imine moiety, saturating the C=N bond .

Stability and Reactivity Considerations

  • Thermal Stability : The compound decomposes above 500 K .

  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMF and DMSO .

Scientific Research Applications

Anticancer Applications

Several studies have highlighted the anticancer properties of compounds related to 1-[(4-Fluorophenyl)methyl]perimidine:

  • Cytotoxicity : Research has demonstrated that derivatives of pyrimidine, including those with fluorophenyl substitutions, exhibit significant cytotoxic effects against various cancer cell lines such as HeLa and AGS (gastric adenocarcinoma) cells. For instance, a study reported an IC50 value of 53.02 µM for a related compound against AGS cells, indicating substantial anticancer activity .
  • Mechanisms of Action : The biological activity is often attributed to structural features that facilitate interactions with cellular targets, including the formation of hydrogen bonds and π-π stacking interactions with DNA or proteins involved in cancer progression .

Antibacterial Properties

This compound derivatives have also shown promising antibacterial activity:

  • Efficacy Against Pathogens : A study indicated that certain pyrimidine derivatives exhibited selective antibacterial activity against Enterococcus faecalis, a common nosocomial pathogen. The compounds demonstrated lower toxicity towards normal cells compared to their antibacterial effects, suggesting a favorable therapeutic index .
  • Structural Activity Relationship (SAR) : The presence of the fluorophenyl group has been linked to enhanced antibacterial properties, likely due to increased lipophilicity and better membrane penetration .

Antiparasitic Applications

The compound's potential in treating parasitic infections has also been explored:

  • Trypanosomiasis : Research into new molecular targets for treating Human African trypanosomiasis has identified pyrimidine derivatives as promising candidates. These compounds have shown inhibitory activity against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma brucei .
  • Lead Compound Development : The modification of lead structures based on pyrimidine frameworks has led to the development of highly potent inhibitors with significant antiparasitic activity .

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that ensure the formation of the desired product with high purity:

  • Initial Synthesis : The precursor compounds are synthesized through reactions involving fluorinated aromatic amines and appropriate carbonyl compounds.
  • Characterization Techniques : Structural characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the identity and purity of the synthesized compounds .

Case Studies

StudyApplicationFindings
AnticancerIC50 = 53.02 µM against AGS cells; significant cytotoxicity observed.
AntibacterialEffective against E. faecalis; low toxicity to normal cells.
AntiparasiticInhibitory activity against PTR1; potential for treating trypanosomiasis.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]perimidine involves its interaction with various molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Perimidine Derivatives

The following table summarizes key structural and functional differences between 1-[(4-Fluorophenyl)methyl]perimidine and its analogs:

Compound Substituent(s) Key Properties Applications
This compound 4-Fluorobenzyl at 1-position Enhanced electron-deficient character; potential for selective metal coordination Anticancer agents, fluorescence probes
1-(4-Carboxy-3-hydroxy-N-methyl phenylamino methyl)-2-methyl perimidine Carboxy, hydroxy, and methyl groups at 1- and 2-positions Strong chelating ability due to carboxylate and hydroxyl groups Metal complexation, sensor technologies
2-Methylperimidine Methyl group at 2-position Basic perimidine scaffold; limited functionalization Intermediate for further derivatization

Key Research Findings:

In contrast, this compound lacks ionizable groups, suggesting weaker direct metal coordination. However, the fluorine atom may participate in non-covalent interactions (e.g., halogen bonding), which could stabilize ligand-receptor interactions in biological systems.

Synthetic Pathways: Aminomethylation of 2-methylperimidine with formaldehyde and aryl amines (e.g., 4-aminosalicylic acid) is a common route to generate substituted perimidines, as demonstrated in the synthesis of the carboxy-hydroxy analog . For this compound, a similar approach likely applies, substituting 4-fluorobenzylamine in place of 4-aminosalicylic acid. However, the fluorinated derivative’s steric bulk may reduce reaction yields compared to smaller substituents.

Biological Activity: Fluorinated aromatic compounds often exhibit improved pharmacokinetic properties (e.g., metabolic stability, membrane permeability) compared to non-fluorinated analogs. This suggests that this compound could outperform its carboxy-hydroxy counterpart in drug discovery contexts .

Biological Activity

1-[(4-Fluorophenyl)methyl]perimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The perimidine structure, characterized by a fused bicyclic system, provides a unique scaffold for the development of various pharmacologically active agents. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties as reported in recent studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl group attached to the perimidine core. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of perimidine derivatives, including this compound. The compound has shown activity against various bacterial strains, which is attributed to its ability to disrupt microbial cell walls or interfere with essential metabolic processes.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that this compound exhibits notable MIC values against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, a study reported an MIC of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. The compound has shown cytotoxic effects on various cancer cell lines, including HeLa and K562 cells.

  • Cytotoxicity Studies : In vitro assays revealed that the compound exhibited an IC50 value of 53.02 µM against gastric adenocarcinoma (AGS) cells, indicating significant cytotoxicity while maintaining low toxicity towards normal human vascular endothelial cells (HUVEC) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications in the perimidine structure or the substitution patterns on the phenyl ring can lead to variations in biological activity.

Modification Effect on Activity Reference
Fluorination at para positionIncreased antibacterial activity
Alkyl substitutions on perimidineEnhanced cytotoxicity against cancer cells

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other pyrimidine derivatives for their antimicrobial efficacy. The results demonstrated that this compound outperformed several analogs in inhibiting bacterial growth, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding suggests potential therapeutic applications in oncology .

Q & A

Basic: What are the optimal synthetic routes for 1-[(4-Fluorophenyl)methyl]perimidine in laboratory settings?

Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A validated approach includes:

  • Suzuki-Miyaura Coupling : Use a perimidine core functionalized with a boronic acid group, reacted with 4-fluorobenzyl bromide under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80°C .
  • Fluorination Post-Functionalization : Introduce the fluorophenyl group via a nucleophilic aromatic substitution (SNAr) using KF or CsF in DMF at elevated temperatures (120–150°C) .
    Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-fluorination or side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the fluorophenyl and perimidine moieties. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C–H···F contacts) .
  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to assess electronic effects of the fluorophenyl group (δ ≈ -115 ppm for para-substitution) and 1H^{1}\text{H}-NMR to identify coupling patterns in the perimidine ring .
  • Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, correlating with reactivity .

Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:
Discrepancies often arise from metabolic stability or off-target effects. Address these via:

  • Metabolite Identification : Use LC-HRMS to track in vivo metabolites (e.g., fluorophenyl oxidation or demethylation) . Compare with in vitro microsomal assays (human/rat liver microsomes) to identify labile functional groups .
  • Receptor Binding Assays : Perform competitive radioligand binding studies (e.g., 3H^{3}\text{H}-labeled analogs) under physiological conditions (pH 7.4, 37°C) to validate target affinity .
  • Dose-Response Optimization : Adjust dosing regimens in animal models to account for bioavailability differences (e.g., PK/PD modeling) .

Advanced: How does the 4-fluorophenyl group influence the compound’s interaction with biological targets?

Methodological Answer:
The 4-fluorophenyl moiety enhances binding through:

  • Electron-Withdrawing Effects : Fluorine increases the electrophilicity of adjacent carbons, stabilizing π-π stacking with aromatic residues (e.g., Tyr or Phe in enzyme active sites) .
  • Hydrophobic Interactions : Fluorine’s low polarizability strengthens van der Waals contacts in hydrophobic pockets, as shown in molecular docking studies (AutoDock Vina) .
  • Metabolic Resistance : The C–F bond reduces oxidative metabolism, prolonging half-life. Validate via CYP450 inhibition assays (CYP3A4/2D6 isoforms) .

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>200°C typical for fluorinated aromatics) .
  • Light Sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation. Confirm stability via HPLC purity checks over 6-month intervals .
  • Solvent Compatibility : Avoid DMSO for long-term storage due to gradual oxidation; use anhydrous DCM or acetonitrile instead .

Advanced: How can researchers address conflicting data on the compound’s selectivity across kinase assays?

Methodological Answer:

  • Kinase Profiling Panels : Screen against a broad panel (e.g., 468 kinases, Eurofins) to identify off-target inhibition. Use ATP concentration gradients to assess competitive vs. non-competitive binding .
  • Structural Analog Comparison : Synthesize analogs with modified fluorophenyl substituents (e.g., 3-F or 2,4-diF) and compare IC₅₀ values to map SAR .
  • Cryo-EM Studies : Resolve target-ligand complexes to identify critical hydrogen bonds or steric clashes influencing selectivity .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (e.g., Chromolith®) with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions at m/z [M+H]⁺→ fragment ions (e.g., 285→154) .
  • Calibration Standards : Prepare in matched biological fluid (plasma/urine) with deuterated internal standards (e.g., d₃-fluorophenyl analog) to correct for matrix effects .
  • LOQ Validation : Achieve limits of quantification ≤1 ng/mL via solid-phase extraction (SPE) and post-column infusion for ion suppression checks .

Advanced: What computational tools can predict the environmental impact of this compound?

Methodological Answer:

  • QSAR Models : Use EPI Suite™ to estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) based on fluorinated aromatic scaffolds .
  • Molecular Dynamics (MD) : Simulate interactions with aquatic receptors (e.g., cytochrome P450 in fish) using GROMACS to assess bioaccumulation risks .
  • Lifecycle Analysis : Track fluorinated byproducts via HRMS in wastewater treatment simulations (OECD 309 guidelines) .

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